molecular formula C8H11N3O2S B12959453 3-((4-Aminopyridin-3-yl)amino)thietane 1,1-dioxide

3-((4-Aminopyridin-3-yl)amino)thietane 1,1-dioxide

Cat. No.: B12959453
M. Wt: 213.26 g/mol
InChI Key: BGQNSPLWOHRJPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((4-Aminopyridin-3-yl)amino)thietane 1,1-dioxide is a compound that belongs to the class of thietane derivatives Thietane derivatives are known for their diverse biological activities and potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Aminopyridin-3-yl)amino)thietane 1,1-dioxide typically involves the reaction of 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates and thiophenolate . The reaction conditions often include the use of hydrogen peroxide (H₂O₂) for oxidation . The synthetic route can be summarized as follows:

    Starting Material: 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole

    Reagents: Sodium phenolates, thiophenolate, hydrogen peroxide (H₂O₂)

    Reaction Conditions: Oxidation using H₂O₂

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can potentially be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-((4-Aminopyridin-3-yl)amino)thietane 1,1-dioxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂)

    Reduction: Palladium on carbon (Pd/C)

    Substitution: Various nucleophiles such as sodium phenolates and thiophenolate

Major Products Formed

The major products formed from these reactions include 3-aryloxythietane-1,1-dioxides and 3-phenylsulfanylthietane-1,1-dioxides .

Mechanism of Action

The mechanism of action of 3-((4-Aminopyridin-3-yl)amino)thietane 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound exhibits antidepressant activity by modulating neurotransmitter levels in the brain . The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with receptors and enzymes related to neurotransmitter regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((4-Aminopyridin-3-yl)amino)thietane 1,1-dioxide is unique due to its specific substitution pattern on the thietane ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research.

Properties

Molecular Formula

C8H11N3O2S

Molecular Weight

213.26 g/mol

IUPAC Name

3-N-(1,1-dioxothietan-3-yl)pyridine-3,4-diamine

InChI

InChI=1S/C8H11N3O2S/c9-7-1-2-10-3-8(7)11-6-4-14(12,13)5-6/h1-3,6,11H,4-5H2,(H2,9,10)

InChI Key

BGQNSPLWOHRJPH-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1(=O)=O)NC2=C(C=CN=C2)N

Origin of Product

United States

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